Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S,3R)-
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Overview
Description
Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S,3R)- is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique combination of functional groups, including a butanedioic acid backbone, a propenyl group, a trifluoropropyl group, and a phenylmethyl ester, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as butanedioic acid, propenyl halides, and trifluoropropyl reagents.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures, with the use of catalysts and solvents to optimize yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form epoxides or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles like sodium azide (NaN3) for substitution reactions.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Azides, other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl group may enhance its lipophilicity, facilitating membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid derivatives: Compounds with similar butanedioic acid backbones but different substituents.
Propenyl esters: Esters with propenyl groups but different acid backbones.
Trifluoropropyl compounds: Compounds with trifluoropropyl groups but different core structures.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoropropyl group, in particular, may impart unique biological activity and stability.
Properties
Molecular Formula |
C21H27F3O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-prop-2-enyl-3-(3,3,3-trifluoropropyl)butanedioate |
InChI |
InChI=1S/C21H27F3O4/c1-5-9-16(19(26)28-20(2,3)4)17(12-13-21(22,23)24)18(25)27-14-15-10-7-6-8-11-15/h5-8,10-11,16-17H,1,9,12-14H2,2-4H3 |
InChI Key |
YKUOEEJSDIPVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=C)C(CCC(F)(F)F)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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